Senaetnine

Descripción general

Descripción

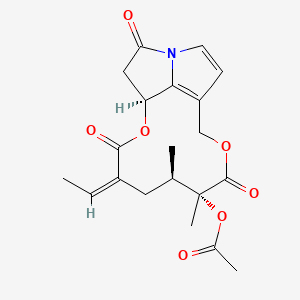

Senaetnine is an organic compound with the molecular formula C20H23NO7 It belongs to the class of pyrrolizines and is known for its unique chemical structure and properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Senaetnine involves several steps, starting from readily available starting materials. One common synthetic route includes the condensation of specific aldehydes with amines, followed by cyclization and oxidation reactions. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Senaetnine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, resulting in the formation of reduced amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolizines.

Aplicaciones Científicas De Investigación

Chemical Properties and Toxicity

Senaetnine possesses a dihydropyrrolizinone structure, which contributes to its biological activity. Research indicates that it has mild alkylating reactivity, which can lead to tissue damage without requiring metabolic activation. In toxicity studies conducted on weanling male rats, doses up to 280 mg/kg administered via intraperitoneal or oral routes did not result in acute toxicity or hepatotoxicity. However, it exhibited direct irritant effects on tissues near the administration site and caused damage to pulmonary vascular tissue when given intravenously .

Health Implications

The potential health implications of this compound are significant, particularly regarding chronic toxicity and carcinogenicity. Although acute toxicity appears low, the compound's ability to cause moderate tissue injury raises concerns about long-term exposure. The need for further studies on chronic effects and potential carcinogenic properties is emphasized in the literature .

Toxicology Studies

This compound serves as a model compound in toxicological research due to its reactivity and the potential for causing cellular damage. Understanding its mechanisms can inform safety assessments of related compounds and contribute to regulations concerning pyrrolizidine alkaloids.

Pharmacological Research

The compound's structure allows it to be a candidate for studying drug interactions and metabolic pathways involving alkaloids. Its mild reactivity may be exploited in developing therapeutic agents or understanding drug metabolism better.

Environmental Health Studies

Given its association with plants that can contaminate food supplies, this compound is relevant in environmental health research. Studies investigating the prevalence of pyrrolizidine alkaloids in food sources can help mitigate risks associated with their consumption.

Case Studies

Case Study 1: Toxicity Assessment

A study assessed the toxic effects of this compound on rat models, highlighting its irritant properties and potential for causing vascular damage. This research supports the need for careful monitoring of dietary exposure to pyrrolizidine alkaloids .

Case Study 2: Chronic Exposure Effects

Longitudinal studies are required to evaluate the effects of chronic exposure to this compound. Preliminary findings suggest that even low levels may lead to significant health issues over time, including liver disease and potential carcinogenic outcomes .

Summary Table of this compound Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Toxicology Studies | Investigating acute and chronic toxicity effects | Mild acute toxicity; concerns over chronic effects |

| Pharmacological Research | Exploring potential therapeutic uses and drug interactions | May serve as a model for drug metabolism studies |

| Environmental Health Studies | Assessing contamination of food supplies with pyrrolizidine alkaloids | Important for public health safety assessments |

Mecanismo De Acción

The mechanism of action of Senaetnine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis.

Comparación Con Compuestos Similares

Senaetnine is unique compared to other pyrrolizine compounds due to its specific chemical structure and properties. Similar compounds include:

Senecionine: Another pyrrolizine alkaloid with different biological activities.

Retrorsine: Known for its hepatotoxic effects and used in studies related to liver diseases.

Lasiocarpine: Investigated for its potential as an anticancer agent.

This compound stands out due to its broader range of applications and its relatively lower toxicity compared to some of these similar compounds.

Actividad Biológica

Senaetnine is a pyrrolizidine alkaloid derived from plants in the Senecio genus, known for its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicological profile, and implications for health.

Chemical Structure and Properties

This compound has a dihydropyrrolizinone structure, which is characteristic of many pyrrolizidine alkaloids. Its molecular formula is CHNO, indicating the presence of nitrogen and oxygen atoms that contribute to its biological activity. The compound exhibits mild alkylating reactivity, which can lead to tissue injury without requiring metabolic activation .

Anti-inflammatory and Antioxidant Activity

Recent studies have highlighted the anti-inflammatory and antioxidant properties of this compound. In vitro assays have demonstrated that this compound can modulate inflammatory responses in various cell types:

- Cell-free biochemical assays indicated that this compound inhibits reactive oxygen species (ROS) production, suggesting its role as an antioxidant.

- Microglial cell cultures treated with lipopolysaccharides (LPS) showed reduced nitric oxide (NO) production when pre-treated with this compound, indicating its potential to mitigate neuroinflammation .

Toxicological Profile

Despite its therapeutic potential, this compound also exhibits toxicity. Preliminary studies in rats revealed:

- No acute toxicity at doses up to 280 mg/kg via intraperitoneal (i.p.) or oral routes.

- Direct irritant effects on tissues near the administration site, particularly damaging pulmonary vascular tissue when administered intravenously (i.v.) .

- The compound's metabolites were rapidly eliminated through the kidneys, highlighting a need for further research into chronic toxicity and carcinogenicity .

Case Study: Toxicity Assessment in Rats

A study assessed the toxicity of this compound through various administration routes in weanling male rats:

| Administration Route | Dose (mg/kg) | Acute Toxicity Observed | Tissue Damage |

|---|---|---|---|

| Intraperitoneal | 280 | None | Moderate damage to pulmonary tissue |

| Oral | 280 | None | None |

| Intravenous | 280 | None | Significant damage to vascular tissue |

This study indicates that while acute toxicity is low, there are significant concerns regarding local tissue damage following i.v. administration .

Research Findings on Biological Activity

Several studies have contributed to understanding the biological activity of this compound:

- Anti-inflammatory Mechanisms : Research indicates that this compound reduces pro-inflammatory cytokine production in microglial cells, which may have implications for treating neurodegenerative diseases.

- Antioxidant Properties : The compound has been shown to scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related damage .

Propiedades

IUPAC Name |

[(1S,4Z,6R,7R)-4-ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO7/c1-5-13-8-11(2)20(4,28-12(3)22)19(25)26-10-14-6-7-21-16(23)9-15(17(14)21)27-18(13)24/h5-7,11,15H,8-10H2,1-4H3/b13-5-/t11-,15+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGIQQBAUYBEBF-ZCXFZNNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=C3C(CC(=O)N3C=C2)OC1=O)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=C3[C@H](CC(=O)N3C=C2)OC1=O)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201100988 | |

| Record name | (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64191-69-1 | |

| Record name | (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64191-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the toxic effects of Senaetnine in rats?

A1: While the provided abstract lacks specific details on this compound's toxicity, it identifies the compound as having toxic actions in rats []. Further research is needed to elucidate the specific mechanisms of toxicity, target organs, and long-term effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.